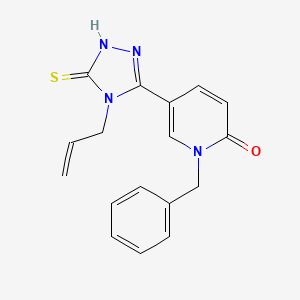

![molecular formula C16H16ClN5O2 B2824512 2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034415-34-2](/img/structure/B2824512.png)

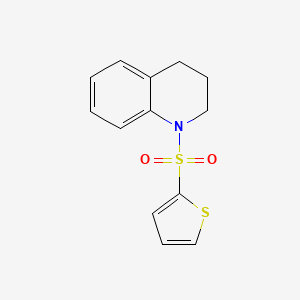

2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .

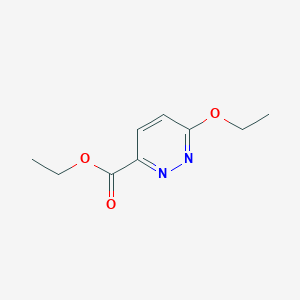

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a variety of synthetic routes . Two typical methods of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied, particularly in the context of their DNA intercalation activities . These compounds have been evaluated against HepG2, HCT-116, and MCF-7 cells .Aplicaciones Científicas De Investigación

Anticancer Agent

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . These derivatives have shown promising DNA intercalation activities, making them potential anticancer agents .

c-Met Kinase Inhibitor

Another derivative of [1,2,4]triazolo[4,3-a]pyrazine has shown potential as a c-Met kinase inhibitor . This compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

DNA Intercalation

The compound’s derivatives have been found to intercalate DNA effectively . This property is crucial in the development of anticancer agents .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives . These derivatives can be evaluated for their potential applications in various fields .

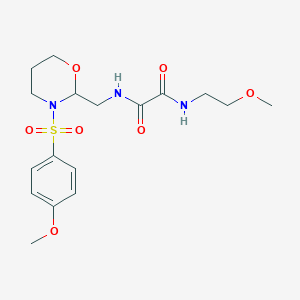

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies . These studies help understand the binding modes of the compounds with the DNA active site .

ADMET Profiles

The compound’s derivatives have been used in in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These profiles are crucial in drug discovery and development .

Mecanismo De Acción

Target of Action

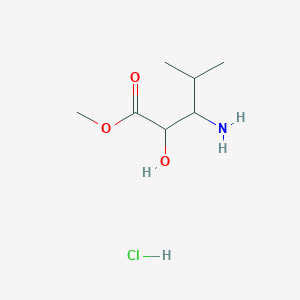

Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been shown to intercalate dna . This suggests that the compound might interact with DNA as its primary target.

Biochemical Pathways

By disrupting the DNA structure, the compound can inhibit these processes, leading to cell cycle arrest and apoptosis .

Result of Action

Based on the potential dna intercalation activity, it can be inferred that the compound might lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2/c1-2-24-16-15-21-20-13(22(15)8-7-18-16)10-19-14(23)9-11-5-3-4-6-12(11)17/h3-8H,2,9-10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUNFTURNOTYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxyethyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2824429.png)

![2-chloro-5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2824434.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2824436.png)

![N-[2-(1,2-Oxazol-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824442.png)

![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)

![(5-Chloro-2-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2824447.png)

![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)